(2S,3S)-1-(2-Methoxyethyl)-5-oxo-2-(1-propan-2-ylpyrazol-4-yl)pyrrolidine-3-carboxamide
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Overview
Description
(2S,3S)-1-(2-Methoxyethyl)-5-oxo-2-(1-propan-2-ylpyrazol-4-yl)pyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a pyrazole moiety, and a carboxamide group, making it an interesting subject for chemical research and potential pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-1-(2-Methoxyethyl)-5-oxo-2-(1-propan-2-ylpyrazol-4-yl)pyrrolidine-3-carboxamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via a condensation reaction with a hydrazine derivative.
Attachment of the Carboxamide Group: This step involves the reaction of the intermediate with an amine to form the carboxamide group.
Methoxyethyl Substitution:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group or the pyrazole ring.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide or the pyrazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxyethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Substitution: Products depend on the nucleophile used, potentially forming new alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2S,3S)-1-(2-Methoxyethyl)-5-oxo-2-(1-propan-2-ylpyrazol-4-yl)pyrrolidine-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features may enable it to act as a ligand in binding studies.
Medicine
In medicine, the compound may have potential as a pharmaceutical agent. Its structural components suggest it could interact with specific biological targets, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (2S,3S)-1-(2-Methoxyethyl)-5-oxo-2-(1-propan-2-ylpyrazol-4-yl)pyrrolidine-3-carboxamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The pyrrolidine and pyrazole rings may facilitate binding to these targets, while the carboxamide group could participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-1-(2-Hydroxyethyl)-5-oxo-2-(1-propan-2-ylpyrazol-4-yl)pyrrolidine-3-carboxamide: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.
(2S,3S)-1-(2-Methoxyethyl)-5-oxo-2-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide: Similar structure but with a methyl group on the pyrazole ring.
Uniqueness
The uniqueness of (2S,3S)-1-(2-Methoxyethyl)-5-oxo-2-(1-propan-2-ylpyrazol-4-yl)pyrrolidine-3-carboxamide lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
(2S,3S)-1-(2-methoxyethyl)-5-oxo-2-(1-propan-2-ylpyrazol-4-yl)pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3/c1-9(2)18-8-10(7-16-18)13-11(14(15)20)6-12(19)17(13)4-5-21-3/h7-9,11,13H,4-6H2,1-3H3,(H2,15,20)/t11-,13+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXLYDJUPONMSU-WCQYABFASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)C2C(CC(=O)N2CCOC)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C=C(C=N1)[C@@H]2[C@H](CC(=O)N2CCOC)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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